molecular formula C10H16ClNO2 B14635115 Ethyl 5-chloro-2-cyano-2-ethylpentanoate CAS No. 52295-74-6

Ethyl 5-chloro-2-cyano-2-ethylpentanoate

Cat. No.: B14635115
CAS No.: 52295-74-6
M. Wt: 217.69 g/mol
InChI Key: BYFYNRSRKFWVJJ-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-2-cyano-2-ethylpentanoate is an organic compound with the molecular formula C10H16ClNO2 It is an ester derivative, characterized by the presence of a cyano group, a chlorine atom, and an ethyl group attached to a pentanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-chloro-2-cyano-2-ethylpentanoate typically involves the esterification of 5-chloro-2-cyano-2-ethylpentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-2-cyano-2-ethylpentanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or primary amines in an aqueous or alcoholic medium.

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

    Nucleophilic Substitution: Depending on the nucleophile, products such as 5-hydroxy-2-cyano-2-ethylpentanoate or 5-amino-2-cyano-2-ethylpentanoate.

    Hydrolysis: 5-chloro-2-cyano-2-ethylpentanoic acid and ethanol.

    Reduction: 5-chloro-2-amino-2-ethylpentanoate.

Scientific Research Applications

Ethyl 5-chloro-2-cyano-2-ethylpentanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of Ethyl 5-chloro-2-cyano-2-ethylpentanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby altering their function.

Comparison with Similar Compounds

Ethyl 5-chloro-2-cyano-2-ethylpentanoate can be compared with other ester derivatives such as:

    Ethyl 2-chloro-2-cyano-5-oxopentanoate: Similar structure but with a ketone group, leading to different reactivity and applications.

    Ethyl 2-cyano-2-pentenoate: Lacks the chlorine atom, resulting in different chemical behavior and uses.

    Ethyl acetate: A simpler ester with different physical and chemical properties, commonly used as a solvent.

The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and potential for diverse applications in various fields.

Properties

CAS No.

52295-74-6

Molecular Formula

C10H16ClNO2

Molecular Weight

217.69 g/mol

IUPAC Name

ethyl 5-chloro-2-cyano-2-ethylpentanoate

InChI

InChI=1S/C10H16ClNO2/c1-3-10(8-12,6-5-7-11)9(13)14-4-2/h3-7H2,1-2H3

InChI Key

BYFYNRSRKFWVJJ-UHFFFAOYSA-N

Canonical SMILES

CCC(CCCCl)(C#N)C(=O)OCC

Origin of Product

United States

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